molecular formula C17H22INO4 B1336744 (S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1217686-40-2

(S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1336744
CAS No.: 1217686-40-2
M. Wt: 431.3 g/mol
InChI Key: NXSXNFISDKPVCF-KRWDZBQOSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound often used in organic synthesis, particularly in the preparation of complex molecules. Its structure includes a pyrrolidine ring, a tert-butoxycarbonyl protecting group, and an iodinated benzyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with (S)-pyrrolidine-2-carboxylic acid.

    Protection: The carboxyl group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Iodination: The benzyl group is introduced via a nucleophilic substitution reaction using 4-iodobenzyl bromide.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, forming benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the iodinated benzyl group, replacing the iodine with hydrogen or other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzyl derivatives with different substituents.

    Substitution: Azido or thiol-substituted benzyl derivatives.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid is used in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: In the study of enzyme mechanisms and as a building block for peptide synthesis.

    Medicine: In the development of drug candidates, particularly those targeting neurological conditions.

    Industry: As a precursor in the manufacture of fine chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through its reactive iodinated benzyl group, which can participate in various chemical transformations. The tert-butoxycarbonyl group serves as a protecting group, ensuring the stability of the molecule during reactions. The pyrrolidine ring provides a rigid framework that influences the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

  • (S)-1-(tert-Butoxycarbonyl)-2-(4-bromobenzyl)pyrrolidine-2-carboxylic acid
  • (S)-1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid
  • (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid

Uniqueness: The iodinated benzyl group in (S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid provides unique reactivity compared to its brominated, chlorinated, or fluorinated counterparts. Iodine is a better leaving group, making the compound more reactive in substitution reactions, which can be advantageous in synthetic applications.

Properties

IUPAC Name

(2S)-2-[(4-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22INO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSXNFISDKPVCF-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428032
Record name (S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217686-40-2
Record name (S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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